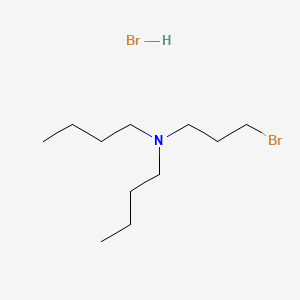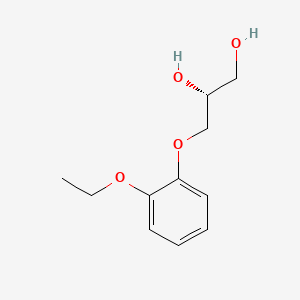
Guaietolin, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2-Ethoxyphenoxy)propane-1,2-diol is a chiral compound with a molecular structure that includes an ethoxyphenoxy group attached to a propane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol typically involves the reaction of ®-glycidol with 2-ethoxyphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring in ®-glycidol by the phenoxide ion formed from 2-ethoxyphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2-Ethoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols with different degrees of saturation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes depending on the reaction conditions.
Reduction: The major products are alkanes or alcohols.
Substitution: The major products are compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
®-3-(2-Ethoxyphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The ethoxyphenoxy group plays a crucial role in binding to the active sites of enzymes, while the diol moiety can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(2-Ethoxyphenoxy)propane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(2-Methoxyphenoxy)propane-1,2-diol: A compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Ethoxyphenoxy)propane-1,3-diol: A structural isomer with the hydroxyl groups at different positions, affecting its chemical behavior.
Uniqueness
®-3-(2-Ethoxyphenoxy)propane-1,2-diol is unique due to its chiral nature and the presence of both an ethoxyphenoxy group and a diol moiety
Propriétés
Numéro CAS |
139003-96-6 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.245 |
Nom IUPAC |
(2R)-3-(2-ethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m1/s1 |
Clé InChI |
XLOYQLAMNLMXCE-SECBINFHSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(CO)O |
Synonymes |
1,2-Propanediol,3-(2-ethoxyphenoxy)-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



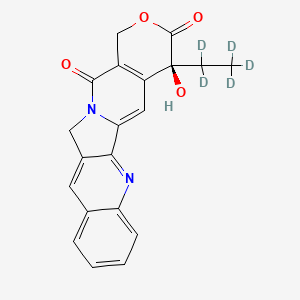
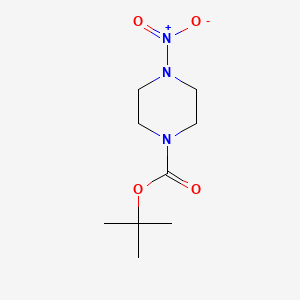
![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)
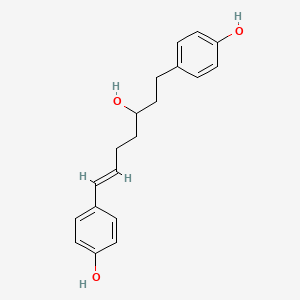
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
